molecular formula C18H36Cl2N2 B13747481 1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride, (E)- CAS No. 1155-70-0

1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride, (E)-

Cat. No.: B13747481
CAS No.: 1155-70-0
M. Wt: 351.4 g/mol
InChI Key: XIYZPVVABJHQTA-UHFFFAOYSA-N
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Description

1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of cyclohexane and cyclopentyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- involves several steps. One common method includes the reaction of 1,4-cyclohexanedimethanamine with cyclopentyl chloride under specific conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.

Scientific Research Applications

1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Cyclohexanebis(methylamine)
  • 1,4-Cyclohexanedimethanamine
  • N,N’-Dicyclopentyl-1,4-cyclohexanediamine

Uniqueness

1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- is unique due to its specific structural features, such as the presence of both cyclohexane and cyclopentyl groups

Properties

CAS No.

1155-70-0

Molecular Formula

C18H36Cl2N2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[[4-[(cyclopentylamino)methyl]cyclohexyl]methyl]cyclopentanamine;dihydrochloride

InChI

InChI=1S/C18H34N2.2ClH/c1-2-6-17(5-1)19-13-15-9-11-16(12-10-15)14-20-18-7-3-4-8-18;;/h15-20H,1-14H2;2*1H

InChI Key

XIYZPVVABJHQTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2CCC(CC2)CNC3CCCC3.Cl.Cl

Origin of Product

United States

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